![molecular formula C24H24N4O7S B2569120 2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 1111994-94-5](/img/structure/B2569120.png)
2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures, including an azepane ring and a benzazepine ring, as well as a sulfonyl group and a fluorophenyl group . These groups are likely to influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the azepane ring might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonyl group and the fluorophenyl group could increase its polarity, potentially making it more soluble in polar solvents .Scientific Research Applications
Synthesis and Antibacterial Activities
A study explored the synthesis of 2-oxaisocephems, highlighting the antibacterial activities of derivatives against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This research underscores the potential of chemical synthesis in developing new antibacterial agents (Tsubouchi et al., 1994).
Regiochemistry of Radical Cyclizations
Another study examined the regiochemistry involved in radical cyclizations of N-(o-alkenylphenyl)-2,2-dichloroacetamides, leading to the formation of quinolin-2(1H)-one and 2H-1-benzazepin-2-one systems. This research provides insights into the chemical processes that can be leveraged for the synthesis of complex heterocyclic compounds (Sato et al., 1991).
Novel Synthesis of Triazolobenzodiazepine Analogues
A novel synthesis approach for N-alkyl-2-aryl-2-(6-oxo-4H-benzo[f][1,2,3]triazolo[1,5-a][1,4]diazepin-5(6H)-yl)acetamides was described, showcasing an efficient method to synthesize complex molecules with potential pharmacological applications (Asgari et al., 2019).
Crystalline Forms of Glucocorticoid Receptor Agonists
Research on crystalline forms of specific glucocorticoid receptor agonists highlighted the absorption properties and potential therapeutic applications in treating asthma and chronic obstructive pulmonary disease (Norman, 2013).
Spectral and Microbial Studies
Studies on newly synthesized Schiff base derivatives of benzoxazole showed notable antibacterial and antifungal activities, indicating the significance of chemical synthesis in developing new antimicrobial agents (Maru et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O7S/c1-30-8-4-7-28-23(29)15-10-19-20(34-13-33-19)11-16(15)25-24(28)36-12-21-26-22(27-35-21)14-5-6-17(31-2)18(9-14)32-3/h5-6,9-11H,4,7-8,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNNREJDBAQUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
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